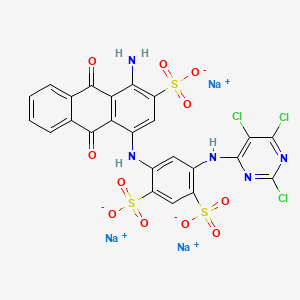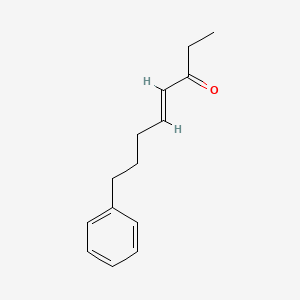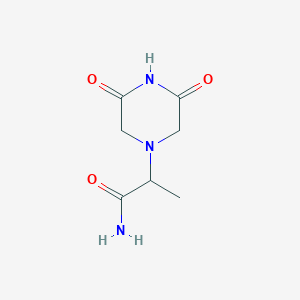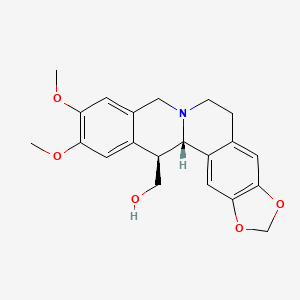![molecular formula C6H16Cl2N2 B13795139 6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
6-Methyl-[1,4]diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-[1,4]diazepane dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,4]diazepane dihydrochloride typically involves the reaction of 6-Methyl-[1,4]diazepane with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction conditions are optimized to maximize the yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-[1,4]diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
6-Methyl-[1,4]diazepane dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methyl-[1,4]diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
6-Methyl-[1,4]diazepane dihydrochloride can be compared with other similar compounds such as:
5-Methyl-1,4-diazepane dihydrochloride: This compound has a similar structure but differs in the position of the methyl group.
3-Ethyl-4-methyl-1,4-diazepan-5-one: This compound has an additional ketone group and an ethyl group, making it structurally different.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H16Cl2N2 |
|---|---|
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
6-methyl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-4-7-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H |
Clé InChI |
XCJTZTMSUSBNQV-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCNC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)

![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)
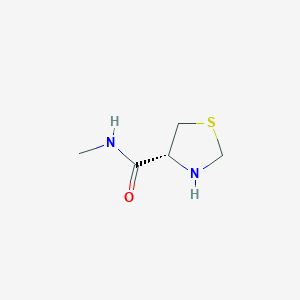
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
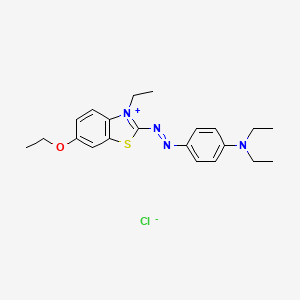
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)
